molecular formula C14H9ClF3NO3S B13875819 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate

Cat. No.: B13875819
M. Wt: 363.7 g/mol
InChI Key: JDXLDFVCRKHMIS-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate typically involves multiple steps, starting with the preparation of the thienyl and benzoate precursors. One common method involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 4-(trifluoromethyl)aniline to form the intermediate compound. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical properties, such as lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are desirable.

Properties

Molecular Formula

C14H9ClF3NO3S

Molecular Weight

363.7 g/mol

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C14H9ClF3NO3S/c1-22-13(21)8-3-2-7(14(16,17)18)6-9(8)19-12(20)10-4-5-11(15)23-10/h2-6H,1H3,(H,19,20)

InChI Key

JDXLDFVCRKHMIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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